molecular formula C20H18N2O4S2 B12123007 N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B12123007
M. Wt: 414.5 g/mol
InChI Key: DATLKRREYCZTGQ-WJDWOHSUSA-N
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Description

N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves a multi-step process. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents like alkyl halides or acyl chlorides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, resulting in the compound’s antimicrobial or anticancer effects. The dimethoxybenzylidene group may also contribute to its biological activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar compounds to N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide include other thiazolidinone derivatives, such as:

  • N-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-methylbenzamide
  • N-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-methylbenzamide

These compounds share similar structural features but may differ in the position or type of substituents on the benzylidene or benzamide groups. The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C20H18N2O4S2/c1-12-7-4-5-9-14(12)18(23)21-22-19(24)16(28-20(22)27)11-13-8-6-10-15(25-2)17(13)26-3/h4-11H,1-3H3,(H,21,23)/b16-11-

InChI Key

DATLKRREYCZTGQ-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=S

Origin of Product

United States

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